molecular formula C17H14N4OS2 B6425521 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034497-73-7

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B6425521
CAS No.: 2034497-73-7
M. Wt: 354.5 g/mol
InChI Key: DNPHFNYRHTUSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a combination of pyrazole, thiophene, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with benzothiazole derivatives.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling with Benzothiazole: The final step involves the coupling of the pyrazole and thiophene intermediates with benzothiazole-2-carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: Pd/C, hydrogen gas, sodium borohydride (NaBH4)

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c22-16(17-20-12-5-1-2-6-14(12)24-17)18-11-13(15-7-3-10-23-15)21-9-4-8-19-21/h1-10,13H,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPHFNYRHTUSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.